2-(5-Acetyl-2-thienyl)acetonitrile
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Description
Synthesis Analysis
The synthesis of compounds similar to 2-(5-Acetyl-2-thienyl)acetonitrile often involves strategies like the Gewald reaction, which is a versatile method for synthesizing 2-aminothiophene derivatives. For example, novel 2-aminothiophene derivatives were synthesized using the Gewald methodology, highlighting the flexibility and efficiency of this approach in constructing thiophene-based compounds (Khalifa & Algothami, 2020).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. This aspect is crucial as the sulfur atom contributes to the electronic properties of the compound, affecting its reactivity and interaction with other molecules. Molecular modeling studies of thiophene derivatives reveal that the sulfur atom and certain carbon atoms in the ring can have significant charges, influencing the molecule's chemical behavior (Khalifa & Algothami, 2020).
Scientific Research Applications
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Organic Synthesis
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
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Proteomics Research
properties
IUPAC Name |
2-(5-acetylthiophen-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOCAXVCVPSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377264 |
Source
|
Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Acetyl-2-thienyl)acetonitrile | |
CAS RN |
107701-61-1 |
Source
|
Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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